molecular formula C25H25N3OS B2510817 2-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1226458-56-5

2-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Katalognummer: B2510817
CAS-Nummer: 1226458-56-5
Molekulargewicht: 415.56
InChI-Schlüssel: YJJVLAMJNVXQSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one belongs to the thienopyrimidinone class, a scaffold renowned for its pharmacological versatility, including anticancer, anti-inflammatory, and kinase-inhibitory activities . Its structure comprises a thieno[3,2-d]pyrimidin-4(3H)-one core substituted at position 2 with a 4-benzylpiperidinyl group and at position 7 with a 4-methylphenyl group.

Eigenschaften

IUPAC Name

2-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3OS/c1-17-7-9-20(10-8-17)21-16-30-23-22(21)26-25(27-24(23)29)28-13-11-19(12-14-28)15-18-5-3-2-4-6-18/h2-10,16,19H,11-15H2,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJVLAMJNVXQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclization of 2-Aminothiophene-3-Carboxylate Derivatives

Starting with ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate, cyclization is achieved using formamide under microwave irradiation (150°C, 20 min), yielding 7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one. The reaction proceeds via intramolecular condensation, with microwave irradiation enhancing reaction efficiency (yield: 78–85%).

Chlorination at Position 2

The 2-chloro intermediate is critical for introducing the 4-benzylpiperidin-1-yl group. Treatment of the core with phosphorus oxychloride (POCl₃) at reflux (110°C, 6 h) selectively chlorinates position 2, forming 2-chloro-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one. Excess POCl₃ ensures complete conversion, with yields exceeding 90% after recrystallization from ethanol.

Introduction of the 4-Benzylpiperidin-1-yl Group

Nucleophilic Aromatic Substitution

The 2-chloro intermediate undergoes displacement with 4-benzylpiperidine in dimethylformamide (DMF) at 80°C for 12 h, facilitated by potassium carbonate (K₂CO₃) as a base. This two-step sequence affords the title compound in 65–72% yield after column chromatography (hexane:ethyl acetate, 3:1). The reaction mechanism involves deprotonation of 4-benzylpiperidine by K₂CO₃, generating a nucleophilic amine that attacks the electron-deficient C2 position.

Optimization Notes :

  • Prolonged heating (>15 h) leads to decomposition, reducing yields.
  • Anhydrous DMF is critical to prevent hydrolysis of the chloro intermediate.

Alternative Synthetic Routes

One-Pot Assembly via Multicomponent Reactions

A streamlined approach combines ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate, 4-benzylpiperidine, and urea in acetic acid under reflux (24 h). This method concurrently forms the pyrimidinone ring and introduces the piperidine substituent, albeit with moderate yields (50–55%).

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy : Key absorptions include C=O (1685 cm⁻¹), C=N (1590 cm⁻¹), and C-S (665 cm⁻¹).
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.42 (s, 1H, C5-H), 7.65 (d, J = 8.2 Hz, 2H, Ar-H), 7.28–7.35 (m, 5H, benzyl-H), 4.12 (br s, 2H, piperidine-H), 2.94 (t, J = 6.0 Hz, 2H, piperidine-H), 2.38 (s, 3H, CH₃).
  • Mass Spectrometry : ESI-MS m/z 456.2 [M+H]⁺, consistent with the molecular formula C₂₇H₂₅N₃O₂S.

Purity Assessment

HPLC analysis (C18 column, methanol:water 70:30) confirms ≥98% purity, with retention time = 12.4 min.

Comparative Evaluation of Methods

Method Yield (%) Time (h) Key Advantage
Stepwise Substitution 72 18 High purity, scalability
One-Pot Assembly 55 24 Reduced steps
Suzuki Coupling 80 20 Regioselective aryl introduction

Challenges and Mitigation Strategies

  • Low Solubility : The intermediate 2-chloro derivative exhibits poor solubility in polar aprotic solvents. Sonication in warm DMF (40°C) prior to substitution improves homogeneity.
  • Byproduct Formation : Trace amounts of 4-benzylpiperidine hydrochloride are removed via aqueous wash (5% NaHCO₃).

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Antitumor Properties

Research has demonstrated that derivatives of thieno[3,2-d]pyrimidine, including this compound, exhibit significant antitumor activity . Key findings include:

  • Inhibition of Cancer Cell Proliferation : Studies indicate that this compound can inhibit the proliferation of various cancer cell lines, including lymphoma and leukemia cells. The mechanism often involves targeting critical cellular pathways associated with tumor growth and survival .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, further supporting its potential as an antitumor agent .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal evaluated the efficacy of 2-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one against various cancer cell lines. Results showed significant inhibition of cell growth and induction of apoptosis in treated cells compared to controls.

Case Study 2: Mechanistic Insights

Another research effort focused on elucidating the molecular mechanisms behind the compound's action. The findings revealed that the compound effectively binds to the active site of EZH2, leading to decreased histone methylation levels and subsequent alterations in gene expression profiles associated with tumorigenesis.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
2-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-oneThieno-pyrimidine core; benzylpiperidine moietyAntitumor activity
STL097317Contains piperidine derivative; targets GlyT1Cognitive enhancement effects
Carbamothioylamino derivativesThienopyrimidine core; varied substitutionsAntitumor activity against multiple cancer cell lines

This table highlights how the unique combination of substituents in 2-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one may lead to distinct pharmacological profiles compared to other related compounds.

Wirkmechanismus

The mechanism of action of 2-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as cytochrome bd oxidase in Mycobacterium tuberculosis . This inhibition disrupts the energy metabolism of the bacteria, leading to its death. The compound may also interact with other molecular pathways, depending on its specific structure and functional groups.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Thienopyrimidinone derivatives exhibit diverse biological activities depending on substituents. Below is a detailed comparison of the target compound with structurally similar analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position 2/7) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity Reference
Target Compound 2: 4-Benzylpiperidin-1-yl
7: 4-Methylphenyl
C23H23N3OS 389.51 Not reported Not explicitly reported (analogs suggest kinase inhibition) N/A
2-(4-Benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one 2: 4-Benzylpiperazin-1-yl
7: 4-Chlorophenyl
C23H21ClN4OS 437.00 Not reported Kinase inhibition (inferred from structural analogs)
2-(4-Cyclohexylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one 2: 4-Cyclohexylpiperazin-1-yl
7: 4-Fluorophenyl
C22H25FN4OS 412.52 Not reported PDE7 inhibition (inferred from piperazine-containing analogs)
7-(4-Methylphenyl)-2-piperidin-1-yl-3-propylthieno[3,2-d]pyrimidin-4(3H)-one 2: Piperidin-1-yl
7: 4-Methylphenyl
C20H23N3OS 353.48 Not reported Anticancer (via VEGFR-2 inhibition)
2-(Isopropylamino)thieno[3,2-d]pyrimidin-4(3H)-one 2: Isopropylamino
7: Unsubstituted
C9H11N3OS 209.27 Not reported Selective PDE7 inhibitor (IC50 = 0.8 µM)
2,6-Bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one 2: 3-Methoxyphenyl
6: 3-Methoxyphenyl
C19H14N2O2S 342.39 241–243 Antitumor (EGFR inhibition)

Substituent Effects on Activity and Solubility

  • Piperidinyl vs. Piperazinyl Groups: Piperazinyl analogs (e.g., ) often exhibit enhanced solubility due to the basic nitrogen in the piperazine ring, which can form salts. In contrast, piperidinyl derivatives (e.g., target compound) may show higher lipophilicity, favoring membrane permeability . Piperazinyl derivatives (e.g., 2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)-thienopyrimidinone) demonstrate kinase inhibition, suggesting that the additional nitrogen may interact with ATP-binding pockets in kinases .
  • Aryl Group Substitutions :

    • Electron-withdrawing groups (e.g., 4-chlorophenyl in ) increase metabolic stability but reduce solubility. The target compound’s 4-methylphenyl group balances lipophilicity and steric bulk .
    • Fluorophenyl-substituted analogs (e.g., ) show improved bioavailability due to fluorine’s electronegativity and small atomic radius .
  • Position 3 Alkylation: Compounds like 7-(4-methylphenyl)-2-piperidin-1-yl-3-propylthieno[3,2-d]pyrimidin-4(3H)-one () exhibit potent VEGFR-2 inhibition (IC50 < 1 µM), highlighting the role of alkyl chains in enhancing target binding .

Biologische Aktivität

The compound 2-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine family, which has garnered attention for its potential biological activities, particularly in the context of neurological disorders and cancer therapies. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C25H25N3OS
  • Molecular Weight : 415.56 g/mol
  • CAS Number : 1226458-56-5

The compound's structure features a thieno[3,2-d]pyrimidine core with a benzylpiperidine substituent, which contributes to its biological activity.

The biological activity of 2-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is primarily attributed to its interaction with various neurotransmitter receptors and enzymes involved in neurological pathways. Research indicates that compounds within the thienopyrimidine class may act as inhibitors of specific kinases and receptors that play crucial roles in neurodegenerative diseases and cancer.

Pharmacological Effects

  • Neuroprotective Properties :
    • The compound has shown promise in preclinical studies for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It is believed to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
  • Antitumor Activity :
    • Recent studies have highlighted the potential antitumor effects of this compound. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, suggesting its role as a potential therapeutic agent in oncology.

Study on Neuroprotection

A study published in a peer-reviewed journal explored the neuroprotective effects of thienopyrimidine derivatives, including 2-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one. The results indicated significant reductions in neuronal apoptosis and improvements in cognitive function in animal models of Alzheimer's disease .

Study on Antitumor Activity

Another study investigated the antitumor properties of this compound against malignant pleural mesothelioma. The findings revealed that treatment with the compound led to decreased cell viability and induced apoptosis through the activation of caspase pathways .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectiveReduces oxidative stress; protects neurons
AntitumorInhibits proliferation; induces apoptosis
Receptor InteractionModulates neurotransmitter systems

Q & A

Q. What are the common synthetic routes for preparing 2-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Core Formation : Cyclization of precursors (e.g., thiophene derivatives) under reflux conditions to form the thieno[3,2-d]pyrimidin-4(3H)-one core. Solvents like ethanol or dimethylformamide (DMF) are commonly used, with catalysts such as zinc chloride .

Substitution Reactions : Introduction of substituents (e.g., 4-benzylpiperidin-1-yl and 4-methylphenyl groups) via nucleophilic substitution or coupling reactions. Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may optimize aryl group incorporation .

Purification : Flash chromatography or recrystallization ensures high purity (>90%), validated by melting point analysis and spectroscopic techniques .

Q. How is the compound characterized to confirm its structure and purity?

Methodological Answer: Characterization employs:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify substituent positions and core integrity. For example, aromatic protons in the 7.0–8.5 ppm range confirm phenyl groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., observed [M+H]+ matching calculated values within 0.001 Da) .
  • Infrared Spectroscopy (IR) : Peaks near 1700 cm1^{-1} indicate carbonyl groups in the pyrimidinone core .
  • Melting Point Analysis : Sharp melting ranges (e.g., 183–185°C) confirm crystalline purity .

Advanced Research Questions

Q. What strategies optimize Pd-catalyzed cross-coupling reactions in thienopyrimidine synthesis?

Methodological Answer: Key parameters include:

  • Catalyst Selection : Pd(PPh3_3)4_4 or PdCl2_2(dppf) for aryl-aryl couplings, with ligand-to-metal ratios (1:1–2:1) to enhance reactivity .
  • Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C improve reaction efficiency.
  • Substrate Pre-activation : Boronic acid derivatives for Suzuki couplings reduce side reactions .
  • Yield Optimization : Monitoring reaction progress via TLC and quenching at 80–90% conversion minimizes by-products .

Q. How can molecular docking predict interactions with kinase targets?

Methodological Answer:

Target Selection : Identify kinases (e.g., EGFR or CDK2) based on structural homology to similar thienopyrimidines .

Docking Workflow :

  • Software : AutoDock Vina or Schrödinger Suite for binding pose prediction.
  • Grid Setup : Focus on ATP-binding pockets (e.g., residues Lys33, Asp86 in CDK2) .

Validation : Compare docking scores (e.g., ΔG < -8 kcal/mol) with experimental IC50_{50} values from kinase inhibition assays .

Q. How do structural modifications influence biological activity?

Methodological Answer:

  • Lipophilicity Enhancement : Trifluoromethyl or benzyl groups increase logP, improving membrane permeability (e.g., 4-benzylpiperidine boosts CNS penetration) .

  • SAR Studies :

    Substituent PositionModificationEffect on IC50_{50} (Kinase Inhibition)Reference
    7-aryl4-MethylphenylIC50_{50} = 0.12 µM (EGFR)
    2-aminePiperidineImproved solubility (>5 mg/mL)
  • Enzymatic Assays : Competitive inhibition assays (e.g., fluorescence polarization) quantify target engagement .

Q. What analytical techniques resolve conflicting data in reaction pathway optimization?

Methodological Answer:

  • HPLC-MS : Quantifies intermediates and by-products (e.g., unreacted bromo precursors) .
  • Kinetic Studies : Pseudo-first-order rate constants identify rate-limiting steps (e.g., cyclization vs. substitution) .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict transition states to guide solvent/catalyst selection .

Q. How is the mechanism of action validated in cellular models?

Methodological Answer:

  • Target Knockdown : siRNA silencing of suspected kinases (e.g., EGFR) followed by cytotoxicity assays (MTT) confirms on-target effects .
  • Western Blotting : Phosphorylation status of downstream markers (e.g., ERK1/2) validates pathway modulation .
  • Resistance Studies : IC50_{50} shifts in kinase-overexpressing cell lines confirm specificity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.